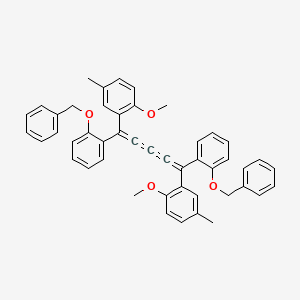
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene likely involves multiple steps, including the formation of the pentatetraenyl core and subsequent functionalization with benzyloxy and methoxy groups. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Transition metal catalysts like palladium or nickel.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-150°C).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly leading to more saturated compounds.
Substitution: Replacement of functional groups, such as methoxy or benzyloxy groups, with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a pharmaceutical agent or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or advanced coatings.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxyphenyl)-1,2,3,4-pentatetraenyl)-1-methoxybenzene
- 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene
Uniqueness
The uniqueness of 2-(1,5-Bis(2-(benzyloxy)phenyl)-5-(2-methoxy-5-methylphenyl)-1,2,3,4-pentatetraenyl)-1-methoxy-4-methylbenzene lies in its specific substitution pattern, which could confer unique chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
64323-22-4 |
|---|---|
Formule moléculaire |
C47H40O4 |
Poids moléculaire |
668.8 g/mol |
InChI |
InChI=1S/C47H40O4/c1-34-26-28-44(48-3)42(30-34)38(40-20-11-13-24-46(40)50-32-36-16-7-5-8-17-36)22-15-23-39(43-31-35(2)27-29-45(43)49-4)41-21-12-14-25-47(41)51-33-37-18-9-6-10-19-37/h5-14,16-21,24-31H,32-33H2,1-4H3 |
Clé InChI |
UTAKUKSYIZOHNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(=C=C=C=C(C2=CC=CC=C2OCC3=CC=CC=C3)C4=C(C=CC(=C4)C)OC)C5=CC=CC=C5OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


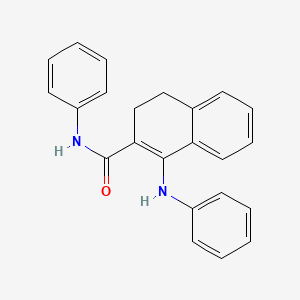

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)


![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
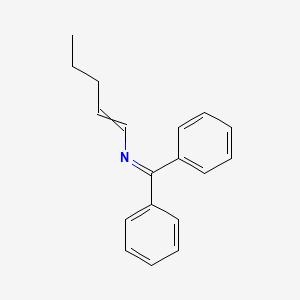
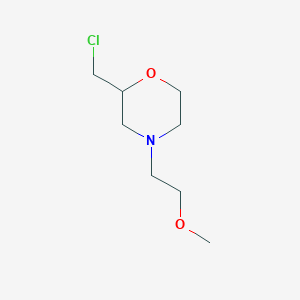
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
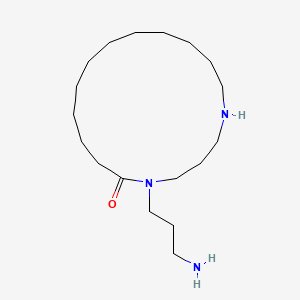
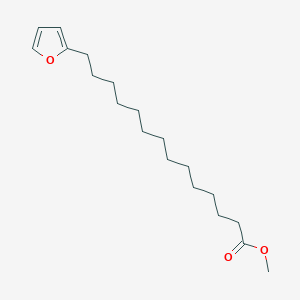

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)

